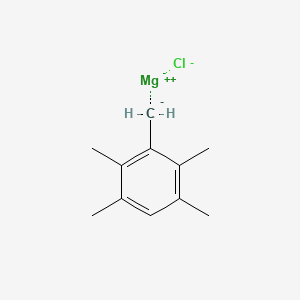![molecular formula C44H32N8Zn B14889111 [Tetrakis(p-aminophenyl)porphyrinato(2-)]zinc](/img/structure/B14889111.png)
[Tetrakis(p-aminophenyl)porphyrinato(2-)]zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(p-aminophenyl)porphyrinato(2-)zinc: is a coordination compound where a zinc ion is coordinated to a porphyrin ring substituted with four p-aminophenyl groups Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(p-aminophenyl)porphyrinato(2-)zinc typically involves the reaction of zinc salts with Tetrakis(p-aminophenyl)porphyrin. One common method is to dissolve Tetrakis(p-aminophenyl)porphyrin in a solvent such as dimethylformamide (DMF) and then add a zinc salt like zinc acetate. The mixture is stirred at elevated temperatures to facilitate the coordination of the zinc ion to the porphyrin ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Tetrakis(p-aminophenyl)porphyrinato(2-)zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc.
Reduction: It can be reduced under specific conditions to yield reduced forms of the porphyrin ring.
Substitution: The p-aminophenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc(III) porphyrin complexes, while substitution reactions can introduce various functional groups onto the p-aminophenyl rings .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Tetrakis(p-aminophenyl)porphyrinato(2-)zinc is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as oxidation and reduction with high efficiency.
Biology: The compound is studied for its potential use in biological systems, particularly in mimicking the function of natural porphyrins. It has applications in studying enzyme mechanisms and developing new biomimetic catalysts.
Medicine: In medicine, Tetrakis(p-aminophenyl)porphyrinato(2-)zinc is explored for its potential in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light irradiation makes it a promising candidate for treating certain types of cancer .
Industry: Industrially, the compound is used in the development of new materials, such as sensors and photovoltaic devices.
Mecanismo De Acción
The mechanism by which Tetrakis(p-aminophenyl)porphyrinato(2-)zinc exerts its effects involves the interaction of the zinc ion with various molecular targets. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells. The porphyrin ring’s electronic structure plays a crucial role in this process, facilitating efficient energy transfer .
Comparación Con Compuestos Similares
- Tetrakis(p-sulfonatophenyl)porphyrinato(2-)zinc
- Tetrakis(p-carboxyphenyl)porphyrinato(2-)zinc
- Tetrakis(p-methoxyphenyl)porphyrinato(2-)zinc
Comparison: Compared to Tetrakis(p-sulfonatophenyl)porphyrinato(2-)zinc, it has different solubility and electronic properties, making it more suitable for specific applications such as catalysis and photodynamic therapy .
Propiedades
Fórmula molecular |
C44H32N8Zn |
|---|---|
Peso molecular |
738.2 g/mol |
Nombre IUPAC |
zinc;4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline |
InChI |
InChI=1S/C44H32N8.Zn/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H,45-48H2;/q-2;+2 |
Clave InChI |
AFNZOXRYHKSQEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)[N-]3)N.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B14889029.png)
![(2E)-4-oxo-4-{[1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}but-2-enoic acid](/img/structure/B14889035.png)
![(2'-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14889043.png)
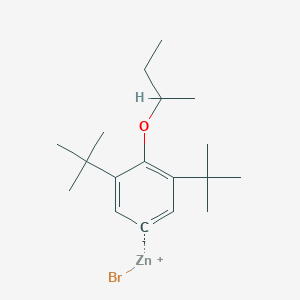
![hexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14889053.png)
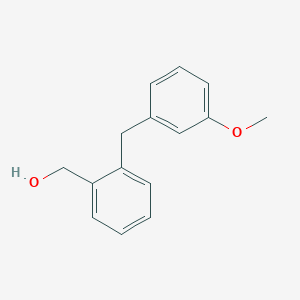
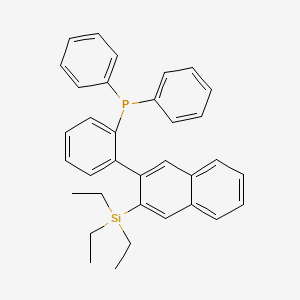

![N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide](/img/structure/B14889063.png)
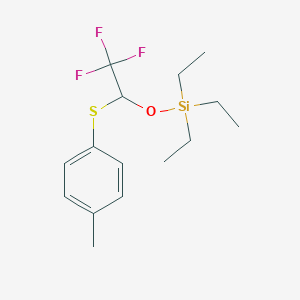
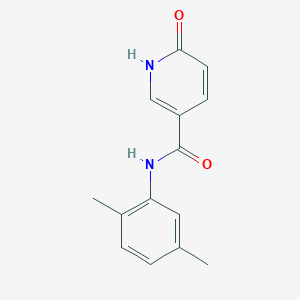
![3-(5-(3,6,7-Trihydroxy-1-isopropyl-1H-benzofuro[3,2-b]pyrazolo[4,3-e]pyridin-4-yl)furan-2-yl)benzoic acid](/img/structure/B14889110.png)
